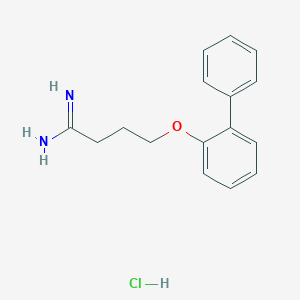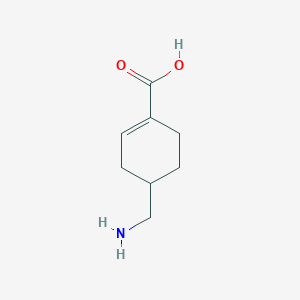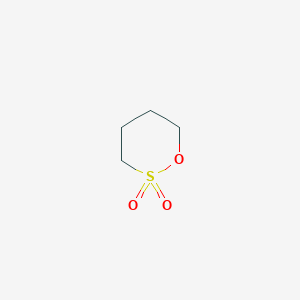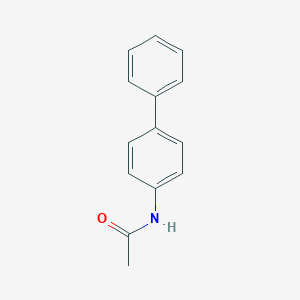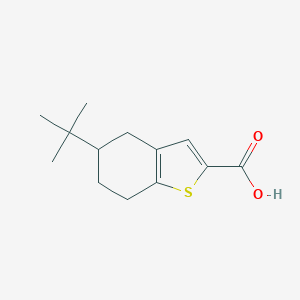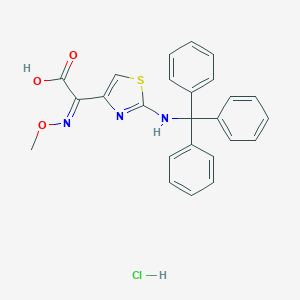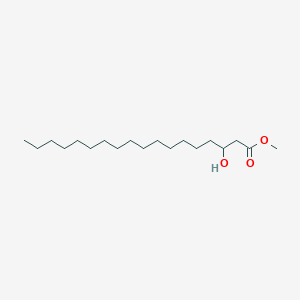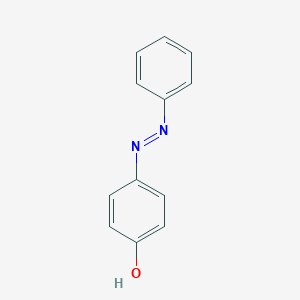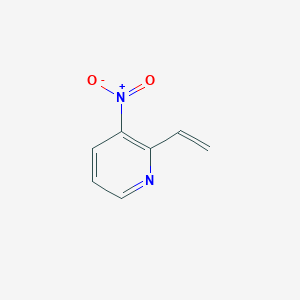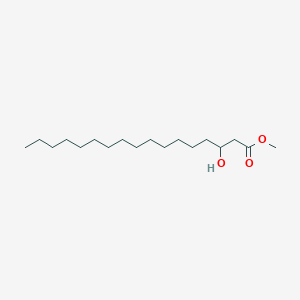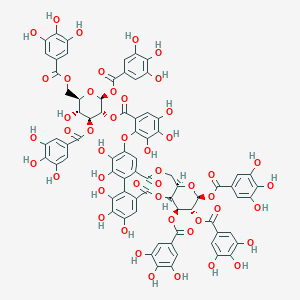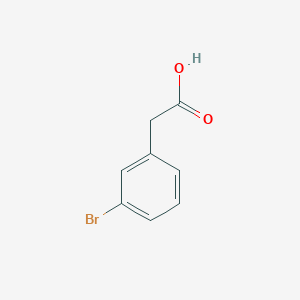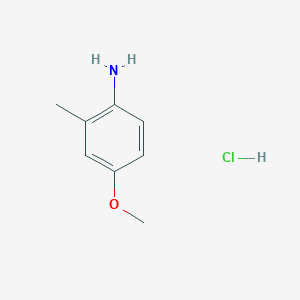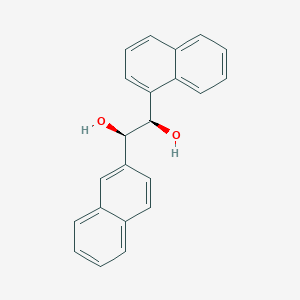
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, commonly known as BINAP, is a chiral ligand that is widely used in asymmetric synthesis. BINAP is a highly effective chiral catalyst that has been used in various chemical reactions to produce enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of BINAP involves its ability to coordinate with transition metals, such as palladium, to form chiral complexes. These complexes can then catalyze various chemical reactions, leading to the formation of enantiomerically pure compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of BINAP. However, studies have shown that BINAP can be toxic to certain cell lines, and further research is needed to determine its potential toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BINAP in lab experiments is its ability to produce enantiomerically pure compounds. It is also a highly effective chiral catalyst that can be used in a variety of reactions. However, BINAP is relatively expensive and can be difficult to handle due to its air and moisture sensitivity.
Zukünftige Richtungen
There are several future directions for research on BINAP. One area of research is the development of new synthetic methods for BINAP and its derivatives. Another area of research is the application of BINAP in new chemical reactions and the synthesis of new chiral compounds. Additionally, further research is needed to determine the potential toxicity of BINAP and its derivatives in vivo.
Synthesemethoden
BINAP can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol, or the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a base. Another method involves the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
BINAP has been widely used in asymmetric synthesis, particularly in the synthesis of chiral compounds. It has been used as a chiral ligand in various chemical reactions, including hydrogenation, allylation, and Michael addition. BINAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
CAS-Nummer |
159333-30-9 |
|---|---|
Produktname |
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol |
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m1/s1 |
InChI-Schlüssel |
RSFIBRKJSPSKFZ-FGZHOGPDSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Synonyme |
(R R)-(+)-1-(1-NAPHTHYL)-2-(2-NAPHTHYL)& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



